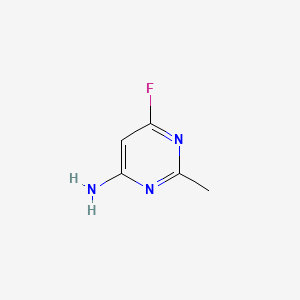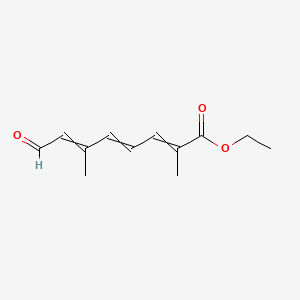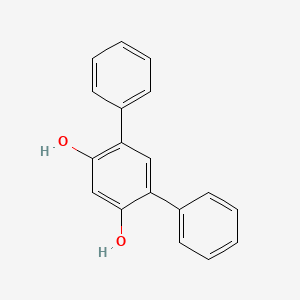
2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62, also known as Squalane, is a saturated hydrocarbon that contains not less than 97.0% and not more than 102.0% of 2,6,10,15,19,23-hexamethyltetracosane . It is used as an emollient and moisturizer in cosmetic applications .
Synthesis Analysis
Squalane is obtained either by hydrogenation of squalene, an aliphatic triterpene derived from certain fish oils, particularly shark liver oil, or from β-farnesene, a fermentation product of plant sugars .Molecular Structure Analysis
The molecular formula of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 is C30D62 .Chemical Reactions Analysis
Among several bacterial species, only two mycobacterial isolates, Mycobacterium fortuitum strain NF4 and the new isolate Mycobacterium ratisbonense strain SD4, were capable of utilizing the multiply branched hydrocarbon squalane (2,6,10,15,19,23-hexamethyltetracosane) and its analogous unsaturated hydrocarbon squalene as the sole carbon source for growth .Physical And Chemical Properties Analysis
The molar mass of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 is 422.826 . It has a density of 0.81 g/mL at 25 °C .科学的研究の応用
Vaccine Adjuvants
Microfluidized squalenes, including squalane, have been investigated as vaccine adjuvants. They stimulate both humoral and cellular immune responses, making them valuable components in vaccine formulations .
Triboluminescent Materials
Squalane derivatives have been used in the synthesis of triboluminescent (TL) materials. For example, Europium dibenzoylmethide triethylammonium, a bright TL material, can be synthesized using squalane as a solvent .
Lubricants and Surfactants
Squalane acts as a lubricant for fatty acid surfactant films adsorbed on iron oxide surfaces. Its lubricating properties contribute to reducing friction and wear in various applications .
Dielectrophoretic Studies
Researchers have investigated the dielectrophoretic deformation of thin liquid films of squalane. Understanding its behavior under an electric field can have implications in microfluidics and other related fields .
将来の方向性
Squalane has been used as a solvent in the synthesis of Europium dibenzoylmethide triethylammonium, the brightest known triboluminescent material . It has also been used as a lubricant for fatty acid surfactant films adsorbed on iron oxide surfaces . These applications suggest potential future directions for the use of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 can be achieved through a multi-step synthetic pathway that involves the selective deuteration of specific carbon atoms in the parent compound, 2,6,10,15,19,23-hexamethyltetracosane.", "Starting Materials": [ "2,6,10,15,19,23-hexamethyltetracosane", "Deuterium oxide (D2O)", "Deuterated reagents" ], "Reaction": [ "Step 1: Selective deuteration of carbon atoms in 2,6,10,15,19,23-hexamethyltetracosane can be achieved by treating the compound with deuterium oxide (D2O) in the presence of a deuterated catalyst.", "Step 2: The deuterated compound is then purified through a series of chromatography steps to remove any unreacted starting materials and impurities.", "Step 3: The purified deuterated compound is then subjected to further reactions with deuterated reagents to selectively deuterate other carbon atoms in the compound until the desired level of deuteration is achieved.", "Step 4: The final product, 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62, is then purified and characterized using various spectroscopic techniques." ] } | |
CAS番号 |
16514-83-3 |
製品名 |
2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 |
分子式 |
C30H62 |
分子量 |
485.204 |
IUPAC名 |
1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,14,15,16,16,17,17,18,18,19,20,20,21,21,22,22,23,24,24,24-tetratetracontadeuterio-2,6,10,15,19,23-hexakis(trideuteriomethyl)tetracosane |
InChI |
InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D,26D,27D,28D,29D,30D |
InChIキー |
PRAKJMSDJKAYCZ-SMFALFTRSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



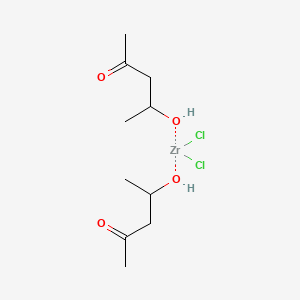
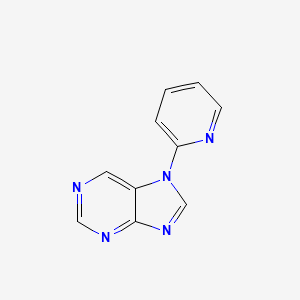
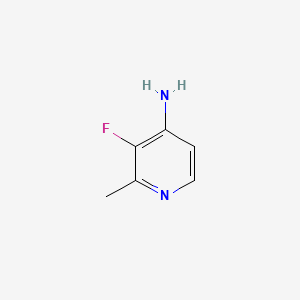
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxamide](/img/structure/B579064.png)
![N-[chloro(phenyl)boranyl]-1,1-diphenylmethanimine](/img/structure/B579065.png)
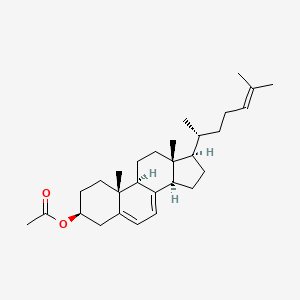

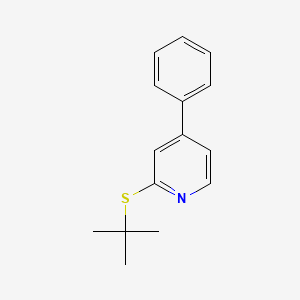
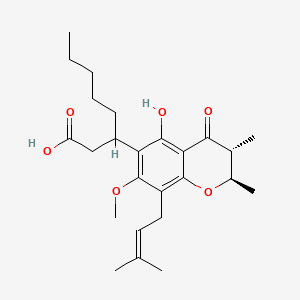
![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)
